5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid: is a chemical compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound is distinguished by the presence of chlorine and fluorine atoms, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of more efficient catalysts and solvents can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in a nucleophilic substitution reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Substitution: Products include nitro and sulfonic acid derivatives.
Nucleophilic Substitution: Products include hydroxyl and amino derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, the compound may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-2-carboxylic acid
- 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-ol
- 5-Chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
The uniqueness of 5-Chloro-2’,5’-difluoro-[1,1’-biphenyl]-3-carboxylic acid lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding affinity to molecular targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-5-(2,5-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-4-7(3-8(5-9)13(17)18)11-6-10(15)1-2-12(11)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIZSLNHLVSOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689725 |
Source
|
Record name | 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-09-6 |
Source
|
Record name | 5-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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